![molecular formula C18H15IN2O B14946482 2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)
2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-IODO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound that features an iodinated benzamide structure with a pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE typically involves the iodination of a benzamide precursor followed by the introduction of a pyrrole group. One common method includes the reaction of 4-(1H-pyrrol-1-yl)benzylamine with 2-iodobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-IODO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrole ring.
Coupling Reactions: The benzamide moiety can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-IODO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the biological activity of iodinated benzamides and their derivatives.
Wirkmechanismus
The mechanism of action of 2-IODO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The iodinated benzamide structure allows for specific binding interactions, while the pyrrole moiety can participate in additional hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-IODO-N-{[4-(1H-INDOL-1-YL)PHENYL]METHYL}BENZAMIDE: Similar structure but with an indole moiety instead of a pyrrole.
2-IODO-N-{[4-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}BENZAMIDE: Contains an imidazole ring instead of a pyrrole.
Uniqueness
2-IODO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to its indole and imidazole analogs. These differences can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H15IN2O |
|---|---|
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
2-iodo-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H15IN2O/c19-17-6-2-1-5-16(17)18(22)20-13-14-7-9-15(10-8-14)21-11-3-4-12-21/h1-12H,13H2,(H,20,22) |
InChI-Schlüssel |
HRSHKFFDNDFMRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14946401.png)
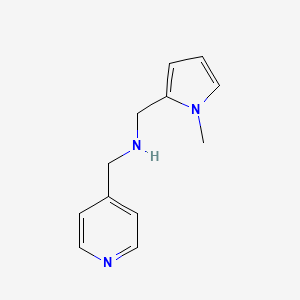
![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)
![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)
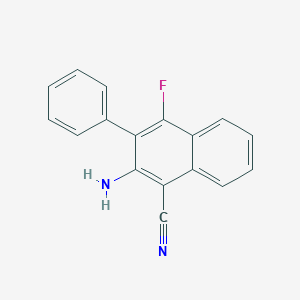
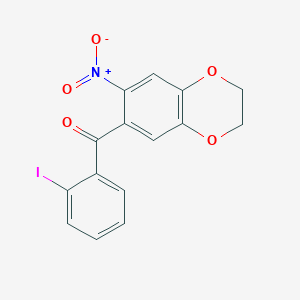
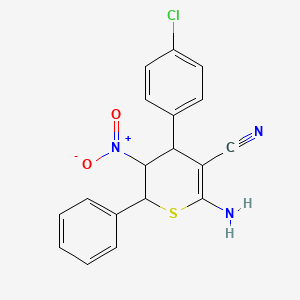
![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14946453.png)
![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
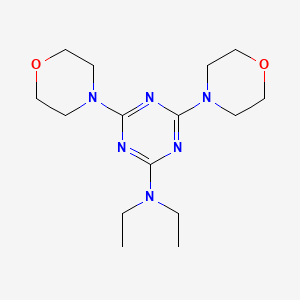
![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile](/img/structure/B14946492.png)
